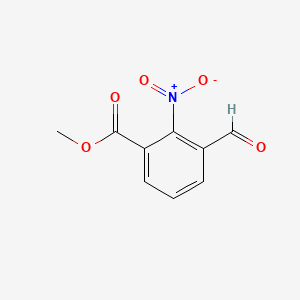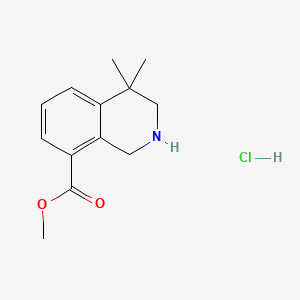
Methyl 3-formyl-2-nitrobenzoate
Descripción general
Descripción
“Methyl 3-formyl-2-nitrobenzoate” is a phase transfer catalyst used to synthesize chlorinated hydrocarbons from inorganic chloride . It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride . It is also used as a catalyst for producing polychlorinated biphenyls .
Synthesis Analysis
The synthesis of “Methyl 3-formyl-2-nitrobenzoate” involves a substitution reaction on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate . The 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .Molecular Structure Analysis
“Methyl 3-formyl-2-nitrobenzoate” has a molecular formula of C9H7NO5 . Its average mass is 209.156 Da and its monoisotopic mass is 209.032425 Da .Chemical Reactions Analysis
“Methyl 3-formyl-2-nitrobenzoate” is used to synthesize chlorinated hydrocarbons from inorganic chloride . It can synthesize hydrochloric acid, sodium chloride, and zinc chloride .Physical And Chemical Properties Analysis
“Methyl 3-formyl-2-nitrobenzoate” is soluble in organic solvents . More detailed physical and chemical properties are not specified in the retrieved documents.Aplicaciones Científicas De Investigación
- Field : Chemistry
- Application : Methyl 3-formyl-2-nitrobenzoate is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .
- Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
- Results : The outcome of this process is the production of chlorinated hydrocarbons .
-
- Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
- Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
- Results : The outcome of this process is the production of polychlorinated biphenyls .
-
- Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
- Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .
-
- Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
- Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
- Results : The outcome of this process is the production of polychlorinated biphenyls .
-
- Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
- Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-formyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOBVGASZUPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659301 | |
| Record name | Methyl 3-formyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-2-nitrobenzoate | |
CAS RN |
138229-59-1 | |
| Record name | Methyl 3-formyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-formyl-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)




![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)
